molecular formula C7H6ClF B1347005 2-Chloro-5-fluorotoluene CAS No. 33406-96-1

2-Chloro-5-fluorotoluene

Cat. No.: B1347005
CAS No.: 33406-96-1
M. Wt: 144.57 g/mol
InChI Key: NIOGDCDTKPQEAT-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorotoluene (CAS: 33406-96-1) is a halogenated aromatic compound with the molecular formula C₇H₆ClF and a molecular weight of 144.574 g/mol . Its IUPAC name is 4-chloro-2-fluorotoluene, reflecting the positions of the chlorine (C4) and fluorine (C2) substituents on the toluene backbone. The compound is structurally characterized by a methyl group (C1), fluorine (C2), and chlorine (C4) on the benzene ring, making it a versatile intermediate in organic synthesis.

Key properties include:

  • Physical Hazards: Classified as a flammable liquid (Category 3) with a closed-cup flash point of 17.8°C .
  • Health Hazards: Causes skin irritation (Category 2) and serious eye irritation (Category 2A) .
  • Synthetic Utility: Serves as a precursor for derivatives like 2-chloro-5-fluorobenzyl bromide and 2-chloro-5-fluorobenzaldehyde, which are critical in pharmaceutical and agrochemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluorotoluene can be synthesized through several methods. One common method involves the chlorination of 2-fluorotoluene using chlorine gas under ultraviolet light irradiation . Another method involves the diazotization of 2-chloro-4-aminotoluene followed by fluorination using sodium nitrite and anhydrous hydrogen fluoride .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

    Oxidation and Reduction Reactions: It can be oxidized to form corresponding benzoic acid derivatives or reduced to form the corresponding toluene derivatives.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted toluenes.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of methylbenzenes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Scientific Research Applications

2-Chloro-5-fluorotoluene is used in a variety of scientific research applications:

  • Chemistry It serves as an intermediate in synthesizing various organic compounds, such as pharmaceuticals and agrochemicals. It can also be used in catalytic chlorination reactions .
  • Biology It is used in enzyme interaction studies and as a probe in biochemical assays.
  • Medicine It acts as a precursor in synthesizing medicinal compounds with potential therapeutic effects.
  • Industry It is used in producing specialty chemicals and materials, including polymers and dyes.

Antibacterial Activity of 2-chloro-5-fluoro phenol

A study investigated the antibacterial activity of 2-chloro-5-fluoro phenol (2C5FP), a derivative of this compound, against Escherichia coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus . The antibacterial activity of 2C5FP was performed using the in-vitro disc diffusion technique. The compound solution was prepared by dissolving 2C5FP in 90% ethylene at a concentration of 1 mg/ml. The sterile paper discs, loaded with the test compound, were placed in test bacteria spread agar plates and incubated at 37 °C. The results were obtained by measuring the average diameter of the inhibition zone of bacterial growth around the discs after a 24-hour incubation period .

Synthesis of 2-chloro-5-nitro-toluene

2-chloro-5-nitro-toluene, a compound synthesized using this compound as an intermediate, is a key intermediate for synthesizing the anticoccidial drug toltrazuril and CLT acid, an intermediate for red organic pigments . A method for preparing 2-chloro-5-nitro-toluene involves using chlorine as a chlorination reagent and a transition metal or its salt as a catalyst to perform catalytic chlorination on m-nitrotoluene . This method achieves a high conversion rate and selectivity on the benzene ring and reduces wastewater production compared to diazotization chlorination and nitration methods .

Synthesis of 2,4-dichloro-5-fluorobenzonitrile

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorotoluene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-chloro-5-fluorotoluene, differing primarily in halogen substitution patterns or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Chloro-5-fluorobenzyl bromide C₇H₅BrClF 223.47 Not provided Synthesized via bromination of this compound; used to produce aldehydes .
5-Bromo-4-chloro-2-fluorotoluene C₇H₅BrClF 238.47 201849-18-5 Bromine substitution at C5; potential intermediate in cross-coupling reactions .
5-Fluoro-2-iodotoluene C₇H₆FI 250.03 452-68-6 Iodine at C2; higher molecular weight and reactivity due to iodine's polarizability .
Nitrocompound (II) C₇H₅ClFNO₂ 189.57 Not provided Derived from nitration at C4; precursor to quinoxalinedione pharmaceuticals .

Physical and Chemical Properties

  • Halogen Effects :
    • Fluorine : Electron-withdrawing nature deactivates the ring, directing electrophilic substitution to meta/para positions.
    • Chlorine vs. Bromine : Bromine’s larger atomic radius increases van der Waals interactions, raising boiling points compared to chlorine analogues.
  • Flammability : this compound (Flash point: 17.8°C) is less volatile than its benzyl bromide derivative, which is highly flammable (Category 3) and corrosive .

Biological Activity

2-Chloro-5-fluorotoluene (CAS Number: 33406-96-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article explores its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine substituents on the toluene ring, which can significantly influence its chemical reactivity and biological interactions. The molecular formula is C7H6ClFC_7H_6ClF with a molecular weight of approximately 144.57 g/mol. The compound typically appears as a colorless to yellow liquid at room temperature.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. One notable study utilized the disc diffusion method to evaluate its efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potent antibacterial activity (see Table 1) .

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)
E. coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12
Streptococcus aureus17

The antibacterial effects of this compound are believed to stem from its ability to interact with specific biological targets. The halogen substituents enhance binding affinity to bacterial enzymes and receptors, potentially disrupting critical metabolic pathways. Molecular docking studies have shown that this compound can effectively bind to the active sites of key enzymes involved in bacterial growth, such as dihydroorotate dehydrogenase (hDHODH) .

Case Studies and Research Findings

  • Molecular Docking Studies : A comprehensive analysis using molecular docking techniques revealed that this compound exhibits strong interactions with bacterial proteins, supporting its role as an antibacterial agent. The binding affinity was quantitatively assessed, showing promising results compared to standard antibiotics .
  • Comparative Studies : In comparative studies with other halogenated compounds, this compound demonstrated superior antibacterial activity against certain strains, indicating that the specific arrangement of chlorine and fluorine atoms plays a crucial role in enhancing its efficacy .
  • Cytotoxicity Assessments : While evaluating its potential as a therapeutic agent, cytotoxicity tests on mammalian cell lines were conducted. Results indicated that while exhibiting antibacterial properties, higher concentrations may lead to cytotoxic effects, necessitating further studies to optimize dosage for therapeutic applications .

Environmental Impact

Research into the environmental stability of this compound indicates that it persists under various conditions, raising concerns about its ecological impact. Its reactivity with biological systems suggests potential bioaccumulation risks if released into the environment .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-fluorotoluene, and how can purity be validated experimentally?

Basic Research Question
Synthesis typically involves halogenation of toluene derivatives. One method employs Friedel-Crafts alkylation followed by selective fluorination and chlorination. For purity validation, use gas chromatography-mass spectrometry (GC-MS) to detect impurities (<1%) and nuclear magnetic resonance (NMR) to confirm structural integrity (¹H, ¹³C, and ¹⁹F NMR for halogen positioning) .

Methodological Answer :

  • Step 1 : Optimize reaction conditions (e.g., temperature, catalyst) for regioselective halogenation.
  • Step 2 : Purify via fractional distillation or column chromatography.
  • Step 3 : Validate purity using GC-MS (retention time matching) and NMR (peak integration for substituent ratios).

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Question
The electron-withdrawing fluorine and chlorine substituents activate the aromatic ring toward NAS but create steric hindrance. Computational studies (e.g., density functional theory, DFT) can model charge distribution and transition states .

Methodological Answer :

  • DFT Workflow :
    • Optimize geometry of this compound using B3LYP/6-311+G(d,p).
    • Calculate electrostatic potential maps to identify reactive sites.
    • Simulate NAS pathways to compare activation energies under varying substituent configurations.

Q. What spectroscopic techniques are most reliable for distinguishing structural isomers of halogenated toluenes like this compound?

Basic Research Question
¹⁹F NMR is critical due to fluorine’s high sensitivity, while 2D NMR (e.g., COSY, HSQC) resolves coupling patterns. IR spectroscopy identifies C-Cl (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Methodological Answer :

  • NMR Protocol :
    • Acquire ¹⁹F NMR to confirm fluorine position.
    • Use HSQC to correlate ¹H and ¹³C signals for adjacent substituents.
  • IR Validation : Compare experimental spectra with reference libraries (e.g., ATR standards) .

Q. How does thermal stability of this compound vary under oxidative vs. inert atmospheres?

Advanced Research Question
Thermogravimetric analysis (TGA) under nitrogen vs. oxygen reveals decomposition pathways. Differential scanning calorimetry (DSC) quantifies exothermic/endothermic transitions .

Methodological Answer :

  • Experimental Design :
    • Run TGA at 10°C/min under N₂ and O₂.
    • Monitor mass loss and correlate with DSC peaks (e.g., exothermic decomposition at 200–250°C in O₂).
    • Analyze evolved gases via FTIR or GC-MS to identify degradation byproducts.

Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives across studies?

Data Contradiction Analysis
Discrepancies may arise from uncontrolled variables (e.g., moisture, catalyst purity). Systematic replication studies with strict parameter control are essential .

Methodological Answer :

  • Meta-Analysis Framework :
    • Compile literature data into a standardized table (e.g., reaction conditions, yields).
    • Apply multivariate regression to identify significant variables (e.g., solvent polarity, catalyst loading).
    • Validate findings via controlled experiments with inert atmosphere (e.g., Schlenk line techniques).

Properties

IUPAC Name

1-chloro-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOGDCDTKPQEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187053
Record name 2-Chloro-5-fluorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33406-96-1
Record name 1-Chloro-4-fluoro-2-methylbenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=33406-96-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorotoluene
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Record name 2-Chloro-5-fluorotoluene
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Record name 2-chloro-5-fluorotoluene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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